molecular formula C20H22N4OS B2781311 4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1798461-95-6

4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2781311
CAS No.: 1798461-95-6
M. Wt: 366.48
InChI Key: PXSWXRXSPMIQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyrrole, thiazole, and piperidine rings with a benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)-N-(piperidin-3-yl)methyl)benzamide: Lacks the thiazole ring.

    4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)aniline: Has an aniline group instead of a benzamide group.

Uniqueness

4-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is unique due to the presence of all three rings (pyrrole, thiazole, and piperidine) in its structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(17-5-7-18(8-6-17)23-10-1-2-11-23)22-14-16-4-3-12-24(15-16)20-21-9-13-26-20/h1-2,5-11,13,16H,3-4,12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSWXRXSPMIQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.